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Compound of Interest

Compound Name: Isochenodeoxycholic acid

Cat. No.: B1216041

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of isochenodeoxycholic acid (iCDCA), a secondary bile acid produced from its
primary bile acid precursor, chenodeoxycholic acid (CDCA), by gut bacteria.[1] Understanding
these properties is critical for research into its physiological roles, metabolic pathways, and
potential therapeutic applications.

Core Physicochemical Properties

Isochenodeoxycholic acid (isoCDCA) is a stereoisomer of chenodeoxycholic acid, differing in
the orientation of the hydroxyl group at the C-3 position. This structural nuance influences its
biological activity and physical characteristics. Quantitative data for ICDCA is summarized
below. For context, properties of the well-characterized parent compound, chenodeoxycholic
acid (CDCA), are included where direct data for iCDCA is limited.
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Value

Value (Chenodeoxycholic

Property (Isochenodeoxycholic . .
. Acid - for comparison)
Acid)
(4R)-4- (4R)-4-
[(3S,5S5,7R,8R,9S,10S,13R,14  [(3R,5S,7R,8R,9S,10S,13R,14
S,17R)-3,7-dihydroxy-10,13- S,17R)-3,7-dihydroxy-10,13-
dimethyl- dimethyl-
IUPAC Name
2,3,45,6,7,8,9,11,12,14,15,16, 2,3,4,5,6,7,8,9,11,12,14,15,16,
17-tetradecahydro-1H- 17-tetradecahydro-1H-
cyclopenta[a]phenanthren-17- cyclopenta[a]phenanthren-17-
yl]pentanoic acid yl]pentanoic acid[2]
iSOCDCA, 3p3-CDCA, 3pB,70- CDCA, Chenodiol, Chenix,
Synonyms ) ) ] ) _
dihydroxy-5B-cholanic acid[3] Anthropodeoxycholic Acid[4][5]
CAS Number 566-24-5[3] 474-25-9[4][6]
Molecular Formula C24H4004[3][7] C24H4004][5][6]
Molecular Weight 392.57 g/mol [6][8] 392.57 g/mol [6]
Appearance Solid[8] White crystalline substance[4]
Melting Point Data not readily available 165-167 °C[4][6]
) ) ~4.6 (Predicted)[9], 4.9
pKa Data not readily available )
(Predicted)[2]
Water: Practically
insoluble[11]; 89.9 mg/L (at 20
DMSO: 100 mg/mL (254.73 ) _
- °C)[2]Alcohol & Acetic Acid:
Solubility mM)[8][10]Ethanol: 8.33

mg/mL (21.22 mM)[10]

Soluble[4]Methanol, Acetone:
Freely soluble[11]DMSO: ~20
mg/mL[5]DMF: ~30 mg/mL][5]

Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental to advancing research. The
following sections describe standard methodologies for determining key physicochemical
properties of bile acids like ICDCA.
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Protocol 1: Determination of Aqueous Solubility (Shake-
Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium

solubility of a compound in an aqueous buffer.
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Caption: Workflow for determining aqueous solubility via the shake-flask method.
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Methodology:

e Preparation: Add an excess amount of solid isochenodeoxycholic acid to a series of vials.
This ensures that the solution will reach saturation.

» Solvent Addition: Add a precise volume of the desired aqueous solvent (e.g., phosphate-
buffered saline, pH 7.4) to each vial.

o Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator
(e.g., 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure
equilibrium is reached.

e Phase Separation: After equilibration, separate the undissolved solid from the solution. This
is typically achieved by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) or by
filtration through a low-binding filter (e.g., 0.22 um PVDF).

o Sample Analysis: Carefully collect an aliquot of the clear supernatant.

» Quantification: Dilute the supernatant and analyze the concentration of iCDCA using a
validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or
Liguid Chromatography-Mass Spectrometry (LC-MS).[12]

o Calculation: The determined concentration represents the equilibrium solubility of iICDCA
under the specified conditions.

Protocol 2: NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the
chemical structure and stereochemistry of bile acids.[13]

Methodology:
e Sample Preparation:
o Accurately weigh 1-5 mg of the iCDCA standard.[13]

o Dissolve the sample in approximately 600 uL of a suitable deuterated solvent (e.g.,
methanol-ds, DMSO-ds).[13]
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o Transfer the resulting solution into a 5 mm NMR tube.

e Instrument Setup:
o Use a high-field NMR spectrometer (e.g., 600 MHz) equipped with a suitable probe.[13]
o Set the sample temperature to a constant value, typically 298 K (25°C).[13]

o Data Acquisition:

o H NMR: Acquire a one-dimensional proton NMR spectrum. Use a solvent suppression
pulse sequence if necessary.[13]

o 13C NMR: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans
(e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[13]

o 2D NMR (Optional but Recommended): For unambiguous assignment of all signals,
acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation).[13][14][15]

e Data Analysis:

o Process the acquired data (Fourier transformation, phase correction, and baseline
correction).

o Integrate the signals in the *H spectrum and reference the chemical shifts (e.g., to the
residual solvent peak).

o Compare the resulting *H and 13C chemical shifts with published data for iICDCA and its
isomers to confirm the structure and stereochemistry.[13] The distinct chemical shifts,
especially for protons and carbons near the hydroxyl groups (C3, C7) and in the steroid
backbone, provide a unique fingerprint for the molecule.[13]

Biological Activity and Signaling Pathways

Isochenodeoxycholic acid, like other bile acids, is a signaling molecule that can modulate the
activity of nuclear receptors, primarily the Farnesoid X Receptor (FXR).[16][17] While CDCA is
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a known FXR agonist, evidence suggests that iCDCA may act as a modulator or even an

antagonist, with its activity being context-dependent.[16] FXR is a central regulator of bile acid,
lipid, and glucose homeostasis.[16]

Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex
then binds to specific DNA sequences known as FXR response elements (FXRES) in the
promoter regions of target genes, thereby controlling their transcription.[16]
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Caption: Modulation of the Farnesoid X Receptor (FXR) signaling pathway by iCDCA.

This pathway plays a crucial role in maintaining metabolic balance. Key functions of FXR
activation include the suppression of bile acid synthesis via the induction of SHP (Small
Heterodimer Partner) and the regulation of bile acid transport through pumps like BSEP (Bile
Salt Export Pump).[16] The precise modulatory effect of iCDCA on these downstream targets
remains an active area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1216041#physicochemical-properties-of-
isochenodeoxycholic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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